Catechol-d6 Catechol-d6
Brand Name: Vulcanchem
CAS No.: 202656-22-2
VCID: VC3064279
InChI: InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2
SMILES: C1=CC=C(C(=C1)O)O
Molecular Formula: C6H6O2
Molecular Weight: 116.15 g/mol

Catechol-d6

CAS No.: 202656-22-2

Cat. No.: VC3064279

Molecular Formula: C6H6O2

Molecular Weight: 116.15 g/mol

* For research use only. Not for human or veterinary use.

Catechol-d6 - 202656-22-2

Specification

CAS No. 202656-22-2
Molecular Formula C6H6O2
Molecular Weight 116.15 g/mol
IUPAC Name 1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene
Standard InChI InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2
Standard InChI Key YCIMNLLNPGFGHC-UDDMDDBKSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H]
SMILES C1=CC=C(C(=C1)O)O
Canonical SMILES C1=CC=C(C(=C1)O)O

Introduction

PropertyValue
CAS Number202656-22-2
Molecular FormulaC6D6O2 (DOC₆D₄OD)
Molecular Weight116.15 g/mol
IUPAC Name1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene
InChIInChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2
SMILES[2H]Oc1c([2H])c([2H])c([2H])c([2H])c1O[2H]

Table 1: Chemical identity and properties of Catechol-d6

Synonyms

Catechol-d6 is known by various names in scientific literature:

  • 1,2-Benzenediol-d6

  • Pyrocatechol-d6

  • 1,2-Dihydroxybenzene-d6

  • 2-Hydroxyphenol-d6

  • o-Dihydroxybenzene-d6

  • o-Dioxybenzene-d6

Chemical Structure and Properties

Physical Properties

The deuterium substitution affects several physical properties of the compound. While maintaining similar chemical reactivity to non-deuterated catechol, Catechol-d6 exhibits slight differences in:

  • Boiling point

  • Melting point

  • Bond energy

  • Reaction rates (kinetic isotope effects)

  • Mass spectrometric fragmentation patterns

Synthesis Methods

Laboratory-Scale Synthesis

Various methods exist for synthesizing Catechol-d6, primarily focusing on isotopic exchange or deuterium incorporation during chemical reactions:

  • Direct Deuteration: Replacing hydrogen atoms in catechol with deuterium through exchange reactions using deuterium oxide (D2O) under appropriate catalytic conditions.

  • Isotopic Exchange Reactions: Using deuterated reagents and catalysts to facilitate hydrogen-deuterium exchange at specific positions in the catechol molecule.

  • Synthetic Routes from Deuterated Precursors: Building the catechol structure using deuterated starting materials to ensure incorporation of deuterium atoms at desired positions.

Applications in Scientific Research

Catechol-d6 finds applications across multiple scientific disciplines due to its unique isotopic properties.

Mass Spectrometry

One of the primary applications of Catechol-d6 is as an internal standard in mass spectrometry:

  • Quantitative Analysis: The deuterated compound serves as an internal standard for quantification of catechol and related compounds in complex matrices .

  • Method Validation: It enables validation of analytical methods by providing a reference compound with nearly identical chemical properties but different mass .

  • Stable Isotope Dilution Analysis: Catechol-d6 enables precise quantification through isotope dilution techniques, particularly valuable for environmental and biological samples .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR studies, Catechol-d6 serves as:

  • A reference compound for spectral calibration

  • A tool for studying hydrogen bonding interactions

  • A probe for investigating reaction mechanisms

Biochemistry and Proteomics

In biochemical research, Catechol-d6 is employed for:

  • Protein Interaction Studies: The compound facilitates the investigation of protein-catechol interactions with enhanced detection sensitivity.

  • Proteomics Research: It aids in studying protein dynamics and interactions, leveraging its unique isotopic properties for precise tracking of molecular interactions.

  • Enzyme Kinetics: The deuterated compound allows for detailed studies of enzymatic reactions involving catechol substrates, particularly for understanding kinetic isotope effects.

Metabolic Studies

Catechol-d6 is utilized in metabolic investigations to:

  • Trace Biochemical Pathways: Its distinct mass allows researchers to follow metabolic transformations of catechol-containing compounds.

  • Study Catechol Metabolism: The compound enables detailed analysis of metabolic processes involving catecholic structures in biological systems.

  • Investigate Biotransformation: It provides insights into how catechols are processed and transformed in various organisms.

Environmental Analysis

In environmental science, Catechol-d6 serves as:

  • Analytical Standard: For monitoring catechol levels in environmental samples such as wastewater, soil, and industrial effluents .

  • Tracer Compound: For studying environmental fate and transport of catechol-containing pollutants .

Chemical Reactions and Mechanisms

Types of Reactions

Catechol-d6 undergoes various chemical reactions similar to non-deuterated catechol:

  • Oxidation: It can be oxidized to form quinones, with the deuterium substitution affecting the reaction kinetics.

  • Reduction: It can be reduced to form deuterated catechols through various reduction pathways.

  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups when derivatized.

Common Reagents and Conditions

Typical reagents used in reactions with Catechol-d6 include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidants.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and similar reductants.

  • Nucleophiles: Thiols, amines, and other nucleophilic species under basic conditions.

Major Products

The major products from reactions involving Catechol-d6 include:

  • Oxidation Products: Deuterated quinones and related oxidized species.

  • Reduction Products: Deuterated catechols with various degrees of reduction.

  • Substitution Products: Deuterated thiol or amine derivatives of catechol.

Biological Activities and Interactions

Antioxidant Properties

Like non-deuterated catechol, Catechol-d6 exhibits antioxidant properties, though with potential differences in efficacy due to deuterium substitution:

  • Free Radical Scavenging: It can scavenge free radicals, protecting cells from oxidative stress .

  • Redox Activity: It participates in redox reactions, with the deuterium substitution potentially affecting electron transfer rates .

Enzyme Interactions

Catechol-d6 interacts with various enzymes:

  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability .

  • Substrate Activity: It can act as a substrate for enzymes that normally process catechol, with the deuterium substitution providing insights into reaction mechanisms .

Activity TypeDescription
AntioxidantScavenges free radicals, protecting against oxidative stress
Enzyme InhibitionPotential inhibition of metabolic enzymes
Protein InteractionBinds to cellular proteins affecting various biochemical pathways

Table 2: Biological activities of Catechol-d6

Comparison with Similar Compounds

Catechol vs. Catechol-d6

The primary differences between Catechol and Catechol-d6 include:

  • Molecular Weight: Catechol-d6 has a higher molecular weight due to deuterium substitution .

  • Spectroscopic Properties: Distinct mass spectrometric fragmentation patterns and NMR spectral characteristics.

  • Reaction Kinetics: Potential differences in reaction rates due to the kinetic isotope effect.

  • Analytical Applications: Catechol-d6 serves as an internal standard for catechol quantification, whereas catechol itself is often the analyte of interest .

Other Related Compounds

Catechol-d6 can be compared with other related compounds:

  • 4-tert-Butylcatechol: A substituted catechol with different reactivity and applications.

  • 3,4-Dihydroxybenzaldehyde: Another catechol derivative with distinct chemical properties.

  • Catechol Dimethylether-d6: A deuterated derivative of catechol dimethylether with different chemical properties and applications.

Case Studies and Research Findings

Analytical Method Development

Research has demonstrated the effectiveness of Catechol-d6 as an internal standard in analytical methods:

  • Environmental Analysis: Studies have utilized Catechol-d6 for analyzing catechol in environmental samples, including wastewater and industrial effluents, with high precision and accuracy .

  • Mass Spectrometry Applications: Research has shown that Catechol-d6 provides improved quantification accuracy in mass spectrometric analyses of complex biological and environmental samples .

Biomimetic Catalysis

Studies investigating copper complexes with catechol derivatives, including deuterated variants like Catechol-d6, have revealed:

  • Potential applications in biomimetic catalysis

  • Ability to mimic catechol oxidase activity

  • Insights into catalytic mechanisms of biological systems

Oxidative Stress Studies

Investigations into oxidative stress responses induced by catecholic compounds have highlighted Catechol-d6's role in:

  • Modulating cellular stress responses

  • Potentially influencing cancer cell survival and proliferation

  • Providing insights into antioxidant mechanisms

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